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Compound of Interest

Compound Name: AC710

Cat. No.: B560102 Get Quote

Technical Support Center: p-FLT3 Western
Blotting with AC710
This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers working with inconsistent western blot results for

phosphorylated FMS-like tyrosine kinase 3 (p-FLT3) following treatment with the inhibitor

AC710 (Quizartinib).

Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of p-FLT3 on a western blot?

A1: FLT3 is a receptor tyrosine kinase that undergoes post-translational modifications, primarily

glycosylation. This results in two distinct bands on a western blot:

~130 kDa: The unglycosylated or immature form of FLT3, typically found in the endoplasmic

reticulum.[1][2]

~160 kDa: The fully glycosylated, mature form of FLT3, located on the cell surface.[1][2]

Phosphorylation can occur on both forms. When probing for p-FLT3, you may see one or both

of these bands, depending on the cellular context and the specific FLT3 mutation status.

Q2: What is AC710 (Quizartinib) and how does it affect p-FLT3 levels?
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A2: AC710, also known as Quizartinib, is a potent and selective second-generation FLT3

inhibitor.[3][4] It functions as a type II inhibitor, targeting the inactive conformation of the kinase.

[4] In cell-based assays, AC710 has been shown to potently inhibit FLT3 phosphorylation.

Treatment of FLT3-ITD mutant cell lines, such as MV4-11 and MOLM-14, with AC710 leads to

a dose-dependent decrease in p-FLT3 levels, which can be detected by western blot.[3][4]

Q3: Which phosphorylation sites on FLT3 are critical for its activation and can be assessed by

western blot?

A3: Several tyrosine residues in the juxtamembrane and activation loop domains of FLT3 are

critical for its activation and downstream signaling. A commonly studied phosphorylation site is

Tyrosine 591 (Tyr591), located in the juxtamembrane domain.[5] Phosphorylation at this site is

a key indicator of FLT3 activation.[5] Antibodies specific to p-FLT3 (Tyr591) are commercially

available and are frequently used for western blot analysis.

Q4: What are appropriate positive and negative controls for a p-FLT3 western blot experiment

with AC710?

A4:

Positive Controls:

Lysates from cell lines known to express constitutively active FLT3, such as those

harboring an FLT3-ITD mutation (e.g., MV4-11, MOLM-13, MOLM-14 cells).[4]

Lysates from cells overexpressing wild-type FLT3 that have been stimulated with the FLT3

ligand (FL).[5]

Negative Controls:

Lysates from the same FLT3-activated cell line treated with a high concentration of AC710
to demonstrate complete inhibition of phosphorylation.

Lysates from a cell line that does not express FLT3.

For ligand-stimulated models, an unstimulated control (no FL added).
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Troubleshooting Guide
Inconsistent western blot results for p-FLT3 can arise from various steps in the experimental

workflow. This guide provides a structured approach to troubleshooting common issues.

Problem 1: Weak or No Signal for p-FLT3
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Possible Cause Recommended Solution

Suboptimal Primary Antibody

Use a different p-FLT3 antibody, targeting a key

activation site like Tyr591. One user reported

success switching to a Phospho-FLT3

(Tyr589/591) antibody.[1]

Low Protein Load

For phosphorylated proteins, which are often

low in abundance, it may be necessary to load a

higher amount of total protein per lane (e.g., up

to 100 µg for tissue extracts).[6]

Inefficient Protein Transfer

FLT3 is a large protein (~130-160 kDa), which

can be challenging to transfer efficiently.

Optimize transfer conditions: use a wet transfer

system, lower the methanol concentration in the

transfer buffer (to 10% or less), and consider an

overnight transfer at a lower voltage in the cold.

[7][8] Adding a low concentration of SDS (up to

0.1%) to the transfer buffer can also improve the

transfer of large proteins.[7][8]

Dephosphorylation of Target Protein

It is crucial to use a lysis buffer containing a

cocktail of phosphatase inhibitors to preserve

the phosphorylation status of FLT3.[9][10]

Immediately process or flash-freeze cell pellets

after harvesting.

Insufficient Antibody Concentration or Incubation

Time

Optimize the primary antibody dilution. While

manufacturer datasheets provide a starting

point, the optimal concentration may vary. Try a

range of dilutions.[11] For low abundance

targets, an overnight incubation at 4°C may be

necessary to enhance the signal.[11]

Inactive Secondary Antibody or Detection

Reagent

Ensure the secondary antibody is compatible

with the primary antibody's host species and is

not expired. Use a fresh, high-sensitivity

chemiluminescent substrate. One user reported
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improved signal with a maximum sensitivity

substrate.

Problem 2: High Background or Non-Specific Bands
Possible Cause Recommended Solution

Suboptimal Blocking

For phospho-protein detection, blocking with 5%

Bovine Serum Albumin (BSA) in TBST is often

recommended over milk, as milk contains

phosphoproteins that can lead to non-specific

binding.[1]

Primary Antibody Concentration Too High

Using too high a concentration of the primary

antibody can lead to non-specific binding.

Perform a titration to determine the optimal

dilution that provides a clean signal.

Insufficient Washing

Increase the number and/or duration of washes

with TBST after primary and secondary antibody

incubations to remove unbound antibodies.

Protein Degradation

The presence of smaller, non-specific bands

could be due to protein degradation. Ensure that

protease inhibitors are included in the lysis

buffer and that samples are kept on ice during

preparation.

Cross-reactivity of the Antibody

Some p-FLT3 antibodies may cross-react with

other phosphorylated tyrosine kinases.[5] Check

the antibody datasheet for known cross-

reactivities. Using a more specific monoclonal

antibody may help.

Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of AC710 (Quizartinib) on

FLT3 phosphorylation and cell viability in FLT3-ITD positive acute myeloid leukemia (AML) cell

lines. This data is crucial for designing experiments with appropriate inhibitor concentrations.
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Cell Line Assay IC50 (nM) Reference

MV4-11 p-FLT3 Inhibition 0.50 [4]

MV4-11 Cell Viability 0.40 [4]

MOLM-13 Cell Viability 0.89 [4]

MOLM-14 Cell Viability 0.73 [4]

Note: The active metabolite of Quizartinib, AC886, has also been shown to potently inhibit p-

FLT3 with an IC50 of 0.18 nM in MV4-11 cells.[4]

Experimental Protocols
Cell Lysis for Phospho-Protein Analysis
This protocol is designed to maximize the yield of phosphorylated proteins.

Materials:

Modified RIPA Lysis Buffer:

50 mM Tris-HCl, pH 7.4

150 mM NaCl

1% NP-40 (or Triton X-100)

0.5% Sodium Deoxycholate

0.1% SDS

1 mM EDTA

Protease Inhibitor Cocktail (add fresh before use)

Phosphatase Inhibitor Cocktail (add fresh before use, e.g., sodium orthovanadate, sodium

fluoride, β-glycerophosphate)[9][10]
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Cell scraper

Microcentrifuge

Procedure:

Culture and treat cells with AC710 as per your experimental design.

Wash cells once with ice-cold PBS.

Aspirate PBS and add an appropriate volume of ice-cold modified RIPA buffer with freshly

added inhibitors.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant (protein lysate) to a new tube.

Determine the protein concentration using a standard protein assay (e.g., BCA).

Western Blot Protocol for p-FLT3
Materials:

Protein lysate

Laemmli sample buffer

SDS-PAGE gels (low percentage, e.g., 7.5%, or gradient gels are recommended for large

proteins)[7]

SDS-PAGE running buffer

Transfer buffer (for wet transfer): 25 mM Tris, 192 mM Glycine, 10% Methanol (optional: add

SDS to 0.05-0.1% for large proteins).
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PVDF membrane (0.45 µm pore size)

Blocking buffer: 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

Primary antibody: p-FLT3 (e.g., anti-p-FLT3 Tyr591), diluted in blocking buffer.

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

Chemiluminescent substrate.

Procedure:

Sample Preparation: Mix protein lysate with Laemmli buffer and heat at 95-100°C for 5-10

minutes.

SDS-PAGE: Load 30-50 µg of protein per lane onto the SDS-PAGE gel. Run the gel

according to the manufacturer's instructions.

Protein Transfer:

Activate the PVDF membrane in methanol for 15-30 seconds, then rinse in deionized

water and equilibrate in transfer buffer.

Assemble the transfer stack (sandwich) and perform a wet transfer. For large proteins like

FLT3, transfer overnight at a low constant voltage (e.g., 20-30V) at 4°C, or for 2-3 hours at

a higher voltage (e.g., 70-100V) with cooling.[12]

Blocking: After transfer, wash the membrane briefly with TBST and then block with 5% BSA

in TBST for 1-2 hours at room temperature with gentle agitation.

Primary Antibody Incubation: Incubate the membrane with the primary p-FLT3 antibody at

the optimized dilution in blocking buffer. This is often done overnight at 4°C with gentle

agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle
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agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection: Incubate the membrane with the chemiluminescent substrate according to the

manufacturer's instructions.

Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
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Caption: FLT3 signaling pathway and the inhibitory action of AC710.
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Caption: Experimental workflow for p-FLT3 western blotting.
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Caption: Troubleshooting logic for inconsistent p-FLT3 western blot results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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